molecular formula C7H12F3N B13313983 2-Methyl-2-(trifluoromethyl)piperidine

2-Methyl-2-(trifluoromethyl)piperidine

Cat. No.: B13313983
M. Wt: 167.17 g/mol
InChI Key: NFFXKDZICOQUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(trifluoromethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group, known for its electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-(trifluoromethyl)-2-ethylphosphonate with suitable amines under basic conditions can yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

2-Methyl-2-(trifluoromethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

2-methyl-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-6(7(8,9)10)4-2-3-5-11-6/h11H,2-5H2,1H3

InChI Key

NFFXKDZICOQUPL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.